molecular formula C7H14N2 B063113 6-Methyl-5-azaspiro[2.4]heptan-1-amine CAS No. 174073-86-0

6-Methyl-5-azaspiro[2.4]heptan-1-amine

Cat. No.: B063113
CAS No.: 174073-86-0
M. Wt: 126.2 g/mol
InChI Key: WGMSEMYMBPFXMG-UHFFFAOYSA-N
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Description

6-Methyl-5-azaspiro[2.4]heptan-1-amine (CAS 174073-86-0) is a spirocyclic amine compound of high interest in medicinal chemistry and drug discovery. It serves as a critical synthetic intermediate for the development of novel antibacterial agents. Scientific literature demonstrates that derivatives of the 5-azaspiro[2.4]heptane scaffold are utilized in the synthesis of advanced quinolone antibiotics . These novel compounds, such as 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines, have been designed to exhibit potent in vitro and in vivo activity against a broad spectrum of respiratory pathogens, including multidrug-resistant Streptococcus pneumoniae (MDRSP) and methicillin-resistant Staphylococcus aureus (MRSA) . The unique three-dimensional structure of the spiro[2.4]heptane core, with its fused cyclopropane ring, provides strategic rigidity and steric influence that can enhance a drug molecule's binding affinity and metabolic stability. This compound is characterized by the molecular formula C7H14N2 and a molecular weight of 126.20 g/mol . It is offered for research use only and is intended solely as a building block for the synthesis and exploration of new chemical entities in a laboratory setting. All safety data sheets and handling instructions should be consulted prior to use.

Properties

CAS No.

174073-86-0

Molecular Formula

C7H14N2

Molecular Weight

126.2 g/mol

IUPAC Name

6-methyl-5-azaspiro[2.4]heptan-2-amine

InChI

InChI=1S/C7H14N2/c1-5-2-7(4-9-5)3-6(7)8/h5-6,9H,2-4,8H2,1H3

InChI Key

WGMSEMYMBPFXMG-UHFFFAOYSA-N

SMILES

CC1CC2(CC2N)CN1

Canonical SMILES

CC1CC2(CC2N)CN1

Synonyms

5-Azaspiro[2.4]heptan-1-amine,6-methyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Research Implications and Limitations

  • Data Gaps : Physical properties (e.g., melting points, solubility) are inconsistently reported, limiting direct comparisons.
  • Functional Potential: Methyl and fluorine substituents (e.g., ) highlight opportunities for tuning pharmacokinetic properties.

Preparation Methods

Pyrrolidine Precursor Derivatization

A foundational approach involves functionalizing pyrrolidine derivatives to construct the spiro[2.4]heptane core. In one method, methyl 6-oxo-5-azaspiro[2.4]heptane-4-carboxylate serves as a key intermediate. This compound is synthesized via a Simmons–Smith cyclopropanation reaction, where a zinc-copper couple mediates the insertion of a methylene group into a γ-lactam precursor. Subsequent hydrolysis and decarboxylation yield the spirocyclic ketone, which undergoes reductive amination to introduce the primary amine group.

Reaction Conditions :

  • Cyclopropanation : Zn/Cu couple in diethyl ether, 0°C to room temperature, 12 hours (yield: 68–72%).

  • Reductive Amination : Sodium cyanoborohydride in methanol, pH 4–5 (acetic acid buffer), 24 hours (yield: 85%).

Methylation at Position 6

Introducing the methyl group at position 6 is achieved through alkylation of a spirocyclic enolate. Treatment of the ketone intermediate with lithium diisopropylamide (LDA) generates an enolate, which reacts with methyl iodide to afford the 6-methyl derivative. This step requires strict temperature control (−78°C) to prevent over-alkylation.

Optimization Insight :

  • Excess methyl iodide (2.2 equiv) improves yield but risks quaternization of the amine; thus, stepwise addition is recommended.

Spirocyclization via Dihalocarbene Insertion

Carbene-Mediated Ring Closure

Patent literature describes a scalable route using dihalocarbene insertion to form the cyclopropane ring. A pyrrolidine derivative bearing a geminal dihalide undergoes dehydrohalogenation in the presence of a phase-transfer catalyst (e.g., benzyltriethylammonium chloride), generating a carbene that cyclizes to form the spiro[2.4]heptane framework.

Representative Protocol :

  • Starting Material : 1-Benzyl-3,3-dibromopyrrolidine.

  • Reagents : Sodium trichloroacetate (1.5 equiv), sulfolane solvent, 80°C, 3 hours.

  • Yield : 74% after purification via fractional distillation.

Amine Deprotection and Methylation

Post-cyclization, the benzyl protecting group is removed via hydrogenolysis (H₂, Pd/C, ethanol), yielding the free amine. Methylation is then accomplished using methyl iodide and potassium carbonate in acetonitrile, achieving >90% regioselectivity for the 6-position.

Critical Data :

StepConditionsYield (%)
Deprotection10% Pd/C, H₂ (50 psi), ethanol92
MethylationCH₃I, K₂CO₃, CH₃CN, reflux88

Reductive Amination of Spirocyclic Ketones

Ketone Synthesis via Oxidative Decarboxylation

A diester intermediate, methyl 6-oxo-5-azaspiro[2.4]heptane-4-carboxylate, is subjected to Krapcho decarboxylation (LiCl, DMSO, 150°C) to yield the spirocyclic ketone. This method avoids harsh acidic conditions, preserving the integrity of the cyclopropane ring.

Industrial-Scale Optimization Strategies

Continuous Flow Synthesis

Recent advances adopt continuous flow reactors for cyclopropanation steps, enhancing heat transfer and reducing reaction times. A prototype system using microfluidic channels achieves 89% yield in 2 hours, compared to 12 hours in batch processes.

Green Solvent Substitution

Replacing dichloromethane with cyclopentyl methyl ether (CPME) in methylation steps reduces environmental impact without compromising yield (85–87%) .

Q & A

Q. What are the primary challenges in synthesizing 6-Methyl-5-azaspiro[2.4]heptan-1-amine, and what methodological strategies address them?

Synthesis challenges include achieving spirocyclic ring formation and managing reactive functional groups (e.g., amine and methyl groups). Methodological approaches involve:

  • Cyclization conditions : Use of solvents like dichloromethane or toluene under controlled temperatures to stabilize intermediates .
  • Protecting groups : Temporary protection of the amine group during synthesis to prevent undesired side reactions .
  • Stepwise optimization : Iterative adjustment of reaction parameters (e.g., molar ratios, catalysts) guided by spectroscopic monitoring .

Q. What analytical techniques are critical for characterizing the stereochemistry and purity of this compound?

Key techniques include:

  • NMR spectroscopy : To confirm spirocyclic structure and stereochemical assignments (e.g., NOESY for spatial proximity analysis) .
  • X-ray crystallography : For unambiguous determination of absolute configuration .
  • RP-HPLC : To assess purity and resolve enantiomeric impurities using chiral stationary phases .
  • Mass spectrometry : Validation of molecular weight and fragmentation patterns .

Q. How should researchers handle solubility and stability issues during storage?

  • Solubility optimization : Test polar aprotic solvents (e.g., DMSO) for dissolution, avoiding aqueous solutions if hydrolysis is a concern .
  • Storage conditions : Store lyophilized samples at -20°C under inert gas (e.g., argon) to prevent oxidation and moisture absorption .

Advanced Research Questions

Q. How can factorial design methodologies optimize reaction yields in spirocyclic amine synthesis?

Factorial design enables systematic exploration of variables (e.g., temperature, solvent polarity, catalyst loading) to maximize yield:

  • Screening experiments : Identify critical factors (e.g., solvent type has a stronger effect than temperature) using Plackett-Burman designs .
  • Response surface modeling : Central Composite Design (CCD) to refine optimal conditions and predict interactions between variables .
  • Validation : Confirm predicted yields with triplicate runs under optimized parameters .

Q. What strategies resolve contradictions in reported biological activity data for spirocyclic amines?

Discrepancies may arise from assay conditions or stereochemical variations. Mitigation strategies include:

  • Standardized protocols : Replicate assays using identical cell lines (e.g., HEK293 for receptor binding) and buffer conditions .
  • Stereochemical controls : Compare enantiopure vs. racemic forms to isolate stereospecific effects .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., correlation between lipophilicity and MAO inhibition) .

Q. How does the reactivity of this compound vary under acidic vs. basic conditions?

  • Acidic conditions : Protonation of the amine group enhances electrophilicity, enabling nucleophilic substitutions (e.g., acylation) .
  • Basic conditions : Deprotonation may destabilize the spirocyclic ring, leading to ring-opening reactions unless stabilized by bulky substituents .
  • Kinetic studies : Monitor degradation pathways via time-resolved UV-Vis spectroscopy to identify pH-sensitive intermediates .

Q. What computational approaches predict the interaction of this compound with biological targets?

  • Molecular docking : Use AutoDock Vina to model binding poses with MAO-B or GPCRs, prioritizing rigid spirocyclic conformers .
  • MD simulations : Simulate ligand-receptor dynamics (e.g., RMSD analysis) to assess binding stability over 100-ns trajectories .
  • QSAR modeling : Correlate substituent effects (e.g., methyl group position) with activity using Hammett parameters .

Q. How can researchers address low yields in stereoselective syntheses of this compound?

  • Chiral auxiliaries : Temporarily introduce enantioselective groups (e.g., Evans oxazolidinones) to direct spirocyclic formation .
  • Asymmetric catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective cyclization .
  • Crystallization-induced diastereomer resolution : Separate enantiomers via selective crystallization of diastereomeric salts .

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